2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid 2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid
Brand Name: Vulcanchem
CAS No.: 940521-48-2
VCID: VC0355730
InChI: InChI=1S/C21H22N2O4/c24-19(17-7-3-4-8-18(17)21(26)27)22-16-11-9-15(10-12-16)20(25)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24)(H,26,27)
SMILES: C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
Molecular Formula: C21H22N2O4
Molecular Weight: 366.4g/mol

2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid

CAS No.: 940521-48-2

Main Products

VCID: VC0355730

Molecular Formula: C21H22N2O4

Molecular Weight: 366.4g/mol

2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid - 940521-48-2

CAS No. 940521-48-2
Product Name 2-{[4-(1-Azepanylcarbonyl)anilino]-carbonyl}benzoic acid
Molecular Formula C21H22N2O4
Molecular Weight 366.4g/mol
IUPAC Name 2-[[4-(azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid
Standard InChI InChI=1S/C21H22N2O4/c24-19(17-7-3-4-8-18(17)21(26)27)22-16-11-9-15(10-12-16)20(25)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24)(H,26,27)
Standard InChIKey VDVYIGJNLDMODJ-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
Canonical SMILES C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
PubChem Compound 17198973
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator